molecular formula C22H20ClF3N4OS B10936643 N~2~-(2-Adamantyl)-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide

N~2~-(2-Adamantyl)-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide

Cat. No.: B10936643
M. Wt: 480.9 g/mol
InChI Key: VZZFDMANAFGLRC-UHFFFAOYSA-N
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Description

N~2~-(2-Adamantyl)-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide is a complex organic compound that belongs to the pyrazolo[1,5-A]pyrimidine family This compound is characterized by its unique structure, which includes an adamantyl group, a thienyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-Adamantyl)-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide typically involves multi-step reactions. One common method involves the cycloannulation of β-iodovinyl sulfones with 1-aminopyridinium iodide under basic conditions . This process allows for the construction of the pyrazolo[1,5-A]pyrimidine core with good yields and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-Adamantyl)-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Pyrazolecarboxylic acids.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-(2-Adamantyl)-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(2-Adamantyl)-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or other proteins involved in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(2-Adamantyl)-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide is unique due to its combination of an adamantyl group, a thienyl group, and a trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various applications.

Properties

Molecular Formula

C22H20ClF3N4OS

Molecular Weight

480.9 g/mol

IUPAC Name

N-(2-adamantyl)-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H20ClF3N4OS/c23-17-19(21(31)28-18-12-5-10-4-11(7-12)8-13(18)6-10)29-30-16(22(24,25)26)9-14(27-20(17)30)15-2-1-3-32-15/h1-3,9-13,18H,4-8H2,(H,28,31)

InChI Key

VZZFDMANAFGLRC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=NN5C(=CC(=NC5=C4Cl)C6=CC=CS6)C(F)(F)F

Origin of Product

United States

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